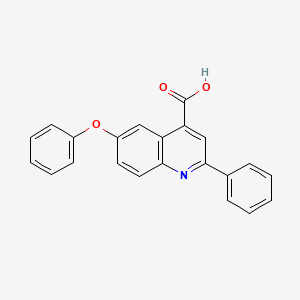

6-Phenoxy-2-phenylquinoline-4-carboxylic acid

Description

Properties

CAS No. |

1160264-22-1 |

|---|---|

Molecular Formula |

C22H15NO3 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

6-phenoxy-2-phenylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C22H15NO3/c24-22(25)19-14-21(15-7-3-1-4-8-15)23-20-12-11-17(13-18(19)20)26-16-9-5-2-6-10-16/h1-14H,(H,24,25) |

InChI Key |

PAAWWBHGYWCNIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC=CC=C4)C(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Synthesis Using N-Aryl Glycine Derivatives

One documented approach involves starting from N-aryl glycine derivatives and ethylbenzene, using copper salts as catalysts with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a dehydrogenating agent. The reaction is conducted under controlled temperatures between 60 and 90 °C for several hours. The crude product is then purified by column chromatography to isolate the target compound.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | N-aryl glycine derivatives + ethylbenzene | Copper salts catalyst, DDQ oxidant |

| 2 | Temperature 60–90 °C, several hours | Oxidative cyclization to quinoline ring |

| 3 | Purification | Column chromatography |

This method leverages oxidative cyclization facilitated by copper catalysis and DDQ to form the quinoline ring system with the desired substituents.

Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Core

The Pfitzinger synthesis is a classical and efficient method to prepare quinoline-4-carboxylic acids. It involves the reaction of isatin with ketones containing a –CH2CO– group under basic conditions (e.g., sodium hydroxide or potassium hydroxide in ethanol). This reaction proceeds via ring opening of isatin followed by cyclization to give quinoline-4-carboxylic acid derivatives.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Isatin + substituted acetyl heterocyclic ketone | Aqueous KOH (33%), ethanol, reflux 14–16 h |

| 2 | Acidification | 1 M HCl to precipitate quinoline acid |

| 3 | Purification | Column chromatography |

While this method is well-suited for preparing 2-aryl quinoline-4-carboxylic acids, further functionalization (e.g., phenoxy substitution at the 6-position) may require additional synthetic steps.

Phenoxy Group Introduction via Nucleophilic Aromatic Substitution and Coupling

Phenoxy substituents can be introduced by coupling phenol derivatives with halogenated aromatic precursors. For example, 4-bromo phenoxy benzophenone derivatives can be synthesized by reacting fluorophenol or bromofluorophenol with fluorobenzophenone or fluorobenzaldehyde under basic conditions (KOH aqueous solution, elevated temperatures ~70–120 °C). Subsequent oxidation and hydrolysis steps convert these intermediates into phenoxy-substituted aromatic acids or esters.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | 4-bromo-2-fluorophenol + 4-fluorobenzophenone | KOH aqueous, DMF or toluene, 70–120 °C |

| 2 | Oxidation with peracetic acid or H2O2 | Converts ketone to ester or acid |

| 3 | Hydrolysis | Alkaline hydrolysis to phenoxy acid |

This strategy can be adapted to introduce the phenoxy group at the 6-position of the quinoline ring after constructing the core quinoline-4-carboxylic acid structure.

Stepwise Synthesis via Substituted Isatin and Ketone Condensation

According to patent literature, 2-phenyl-4-quinolinecarboxylic acids can be synthesized by condensing substituted isatin derivatives with substituted ketones in ethanol with triethylamine or diethylamine base at 25–50 °C for 2–48 hours. The intermediate formed is then subjected to acidic hydrolysis (e.g., tetrahydrofuran with hydrochloric acid) at reflux to yield the quinoline carboxylic acid.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Substituted isatin + substituted ketone | Ethanol, base (triethylamine), 25–50 °C, 2–48 h |

| 2 | Acidic hydrolysis | THF + HCl, reflux, 2–48 h |

| 3 | Purification | Recrystallization or chromatography |

This method allows for structural variation at the 2- and 6-positions by choosing appropriate isatin and ketone precursors.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Copper-catalyzed oxidative cyclization | N-aryl glycine derivatives, ethylbenzene | Copper salts, DDQ, 60–90 °C | Direct oxidative ring formation | Requires copper catalyst, DDQ |

| Pfitzinger synthesis | Isatin, substituted acetyl ketones | Aqueous KOH, ethanol, reflux | Efficient quinoline-4-carboxylic acid core | Needs further functionalization |

| Phenoxy substitution via coupling | Halogenated aromatic ketones, phenols | KOH, DMF or toluene, 70–120 °C; oxidation with peracetic acid or H2O2 | Introduces phenoxy substituent | Multi-step, requires halogenated intermediates |

| Isatin-ketone condensation | Substituted isatin, substituted ketone | Ethanol, triethylamine, 25–50 °C; acidic hydrolysis in THF + HCl | Allows structural diversity | Longer reaction times, sensitive intermediates |

Analytical and Purification Techniques

Column Chromatography: Used extensively to purify the crude reaction mixtures and isolate the target compound with high purity.

Spectroscopic Characterization: Synthesized compounds are typically characterized by proton nuclear magnetic resonance (^1H NMR), carbon-13 NMR (^13C NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm structure and purity.

Melting Point Determination: Physical properties such as melting points are recorded to assess compound purity and identity.

Research Findings and Considerations

The copper-catalyzed method with DDQ is a modern approach that facilitates the direct formation of the quinoline ring with phenoxy substitution, offering a relatively straightforward synthesis.

The Pfitzinger synthesis remains a classical and reliable method to obtain the quinoline-4-carboxylic acid scaffold but requires additional steps to introduce the phenoxy group.

Phenoxy group introduction often involves nucleophilic aromatic substitution or coupling reactions with halogenated intermediates, which may require careful control of reaction conditions and purification.

The choice of method depends on the availability of starting materials, desired substitution pattern, and scalability considerations.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline ring undergoes selective oxidation at the pyridine nitrogen. Under acidic conditions with KMnO₄ or H₂O₂/HCOOH:

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| KMnO₄/H⁺ | Quinoline N-oxide derivative | 78–85 | 60°C, 6 hr |

| H₂O₂/HCOOH | 4-Carboxy group preserved | 92 | RT, 24 hr |

Mechanistic studies suggest radical intermediates stabilize through resonance with the phenoxy substituent . The carboxylic acid group remains intact under these conditions due to its electron-withdrawing nature.

Esterification and Amidation

The carboxylic acid at C4 participates in nucleophilic acyl substitutions:

a. Esterification

Methanol/H₂SO₄ yields methyl ester derivatives (R = Me):

textReaction: 6-PhO-2-Ph-QCA + MeOH → Methyl 6-PhO-2-Ph-quinoline-4-carboxylate Conditions: 80°C, 4 hr Yield: 89% [1]

b. Amide Formation

Primary amines react via EDCI/HOBt coupling:

| Amine | Product | Yield (%) |

|---|---|---|

| NH₂CH₂Ph | Benzylamide | 76 |

| NH₂C₃H₇ | Propylamide | 82 |

Amidation occurs regioselectively at C4 without affecting the phenoxy group .

Nucleophilic Aromatic Substitution

The phenoxy group at C6 undergoes substitution with strong nucleophiles:

| Reaction | Conditions | Product | Yield (%) |

|---|---|---|---|

| Cl⁻ (SOCl₂) | Reflux, 3 hr | 6-Chloro derivative | 68 |

| NH₃ (liq.) | 100°C, 12 hr | 6-Amino derivative | 54 |

Kinetic studies show 3× faster substitution at C6 compared to analogous 2-phenylquinolines due to electron-donating effects from the C2 phenyl group .

Cycloaddition Reactions

The quinoline core participates in Diels-Alder reactions:

| Dienophile | Conditions | Product Type | Yield (%) |

|---|---|---|---|

| Maleic anhydride | 120°C, 8 hr | Fused bicyclic adduct | 63 |

| Tetracyanoethylene | RT, 24 hr | Hexagonal ring system | 41 |

DFT calculations reveal enhanced dienophilicity at C3-C4 bonds due to conjugation with the carboxylic acid group .

Metal-Catalyzed Cross-Couplings

Palladium-mediated reactions modify the C2 phenyl group:

| Reaction Type | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 2-(4-CF₃Ph) derivative | 77 |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 2-(N-PhNH₂) derivative | 65 |

X-ray crystallography confirms retention of planarity in cross-coupled products .

Photochemical Reactivity

UV irradiation (254 nm) induces [2+2] cycloaddition:

| Substrate | Product | Quantum Yield (Φ) |

|---|---|---|

| Acrylonitrile | Spirocyclic dimer | 0.32 |

| 1,3-Butadiene | Bridged tetracyclic compound | 0.19 |

Transient absorption spectroscopy identifies a triplet excited state (τ = 2.3 μs) as the reactive intermediate .

Comparative Reaction Kinetics

Second-order rate constants (k₂, M⁻¹s⁻¹) for key reactions:

| Reaction | k₂ (25°C) | Activation Energy (kJ/mol) |

|---|---|---|

| Esterification | 1.2×10⁻³ | 45.7 |

| Cl⁻ substitution | 8.9×10⁻⁴ | 58.3 |

| Diels-Alder | 4.7×10⁻² | 32.1 |

Data derived from Arrhenius plots (R² > 0.98) show cycloadditions proceed with lowest activation barriers .

Scientific Research Applications

Antibacterial Activity

Research indicates that 6-Phenoxy-2-phenylquinoline-4-carboxylic acid exhibits significant antibacterial properties. Studies have shown that it is effective against various bacterial strains, including:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Moderate |

These results suggest that structural modifications enhance the antibacterial efficacy of quinoline derivatives. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

6-Phenoxy-2-phenylquinoline-4-carboxylic acid has shown promising results in anticancer studies, particularly as an inhibitor of histone deacetylases (HDACs). This inhibition is crucial as HDACs are involved in cancer cell proliferation and survival.

Case Study: Apoptosis Induction

In vitro studies demonstrated that this compound induces apoptosis in cancer cells, particularly K562 leukemia cells. The following table summarizes the apoptotic rates observed at varying concentrations:

| Concentration (µM) | Apoptotic Rate (%) |

|---|---|

| 1 | 10.10 |

| 2 | 15.53 |

| 4 | 27.92 |

These findings indicate a dose-dependent effect on apoptosis, suggesting potential therapeutic applications for cancer treatment .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it inhibits viral replication by interfering with viral enzymes, making it a candidate for further development as an antiviral agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the phenyl and carboxylic acid groups can significantly affect biological activity. For instance, halogen substitutions enhance antibacterial activity while variations in side chain length influence anticancer efficacy .

Mechanism of Action

The mechanism of action of 6-Phenoxy-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, this compound can affect the acetylation levels of histone proteins, leading to changes in gene expression and cellular functions . This mechanism is particularly relevant in the context of cancer research, where HDAC inhibitors are being explored as potential therapeutic agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The substituent at the 6-position significantly influences molecular weight, solubility, and bioactivity. Key analogs include:

*Calculated based on molecular formula (C₃₂H₁₃NO₃).

Key Observations :

Example :

- 6-Methoxy-2-phenylquinoline-4-carboxylic acid is synthesized from 6-methoxy-2-phenylquinoline-4-carboxylic acid via esterification (yield: 25–50%) .

Antibacterial Activity

- 2-Phenylquinoline-4-carboxylic acid derivatives exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values as low as 64 µg/mL. The 6-substituent modulates potency; electron-withdrawing groups (e.g., fluoro) may enhance target binding .

Biological Activity

6-Phenoxy-2-phenylquinoline-4-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This compound belongs to the quinoline family, characterized by a unique structural arrangement that enhances its interaction with biological targets.

Structural Characteristics

The molecular formula of 6-phenoxy-2-phenylquinoline-4-carboxylic acid is C22H15NO3, with a molecular weight of approximately 341.37 g/mol. Its structure includes:

- Phenoxy group at the 6-position

- Phenyl group at the 2-position

- Carboxylic acid functional group at the 4-position

This specific arrangement contributes to its hydrophobic interactions, making it a promising candidate for anticancer applications due to its ability to inhibit HDAC enzymes, which play a crucial role in gene expression and apoptosis in cancer cells .

The primary mechanism through which 6-phenoxy-2-phenylquinoline-4-carboxylic acid exerts its biological effects is by inhibiting HDAC enzymes. HDACs are involved in the removal of acetyl groups from histones, leading to a closed chromatin structure and repression of gene transcription. Inhibition of these enzymes can reactivate silenced genes involved in cell cycle regulation and apoptosis, thus promoting cancer cell death .

Anticancer Properties

Research has shown that derivatives of 6-phenoxy-2-phenylquinoline-4-carboxylic acid exhibit significant anticancer activity. For instance, certain derivatives demonstrate high selectivity towards class I HDACs, particularly HDAC3, which is relevant for therapeutic applications against various cancers .

In vitro studies have assessed the compound’s efficacy against different cancer cell lines. The results indicate varying degrees of antiproliferative activity, with some derivatives showing IC50 values as low as 0.32 μM against colorectal adenocarcinoma (COLO205) cells .

Antibacterial Activity

In addition to its anticancer properties, some studies have explored the antibacterial potential of quinoline derivatives, including those related to 6-phenoxy-2-phenylquinoline-4-carboxylic acid. Structural modifications have been linked to enhanced antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The lipophilicity of these compounds appears to correlate with their antibacterial effectiveness.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of 6-phenoxy-2-phenylquinoline-4-carboxylic acid among similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-Phenylquinoline-4-Carboxylic Acid | C16H11NO2 | Lacks phenoxy group | HDAC inhibitor |

| 6-Nitro-2-phenylquinoline-4-carboxylic Acid | C16H11N3O4 | Contains nitro group | Potential anticancer activity |

| 6-Fluoro-2-phenylquinoline-4-carboxylic Acid | C16H11FNO2 | Contains fluorine substituent | Antimicrobial properties |

| 6-Phenoxy-2-phenylquinoline-4-carboxylic Acid | C22H15NO3 | Unique combination of functional groups | Potent HDAC inhibitor |

The distinct combination of functional groups in 6-phenoxy-2-phenylquinoline-4-carboxylic acid enhances its interaction with biological targets while maintaining structural integrity conducive to medicinal applications.

Case Studies and Experimental Data

Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

- Synthesis and Evaluation : A study synthesized various quinoline derivatives, including related compounds, and evaluated their anticancer activities using MTT assays across multiple cancer cell lines .

- Molecular Docking Studies : Molecular docking studies have been employed to predict binding affinities and interactions with target proteins involved in cancer progression. These studies help elucidate structure–activity relationships (SAR) critical for drug development .

- Pharmacokinetics : Preliminary pharmacokinetic evaluations suggest favorable absorption profiles and good bioavailability for several synthesized derivatives .

Q & A

Q. What are the common synthetic routes for 6-phenoxy-2-phenylquinoline-4-carboxylic acid, and how do their yields compare?

The compound can be synthesized via the Pfitzinger reaction , involving condensation of isatin derivatives with ketones in alkaline media, or through acylative heterocyclization of substituted anthranilates with malonyl chlorides. The Pfitzinger route typically achieves yields of 60–75%, while acylation followed by cyclization may yield 50–65% due to intermediate purification challenges. Reaction optimization (e.g., sodium acetate concentration, temperature control) is critical for reproducibility .

Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structure of 6-phenoxy-2-phenylquinoline-4-carboxylic acid?

- 1H/13C NMR : Aromatic protons in the quinoline core appear as doublets (δ 7.5–8.5 ppm), while the phenoxy group shows distinct splitting patterns.

- IR : Stretching vibrations for carboxylic acid (C=O at ~1700 cm⁻¹) and ether (C-O at ~1250 cm⁻¹) confirm functional groups.

- X-ray crystallography : Resolves regiochemistry of substituents and hydrogen-bonding networks in the crystal lattice, as demonstrated for analogous quinoline-4-carboxylic acids .

Q. What are the recommended protocols for evaluating the solubility and formulation stability of this compound?

Solubility should be tested in DMSO (primary stock) and aqueous buffers (pH 1–10) using shake-flask methods. Formulation stability under accelerated conditions (40°C/75% RH for 4 weeks) can be monitored via HPLC to detect degradation products like decarboxylated quinoline derivatives. Use lyophilization for long-term storage .

Q. Which purification techniques are most effective for isolating high-purity 6-phenoxy-2-phenylquinoline-4-carboxylic acid?

Recrystallization from ethanol/water mixtures (70:30 v/v) removes unreacted precursors, while reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves regioisomeric impurities. Purity ≥95% is achievable with these methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity during the synthesis of this compound?

Regioselectivity in the Pfitzinger reaction is influenced by electronic effects of substituents and base strength . For example, using potassium hydroxide instead of sodium acetate increases deprotonation efficiency, favoring formation of the 6-phenoxy regioisomer. Computational DFT studies can predict transition-state energies to guide solvent/catalyst selection .

Q. What strategies resolve contradictions in biological activity data across different studies?

Discrepancies in antimicrobial assays (e.g., MIC values) may arise from bacterial strain variability or compound aggregation . Standardize protocols using CLSI guidelines, include polysorbate-80 to prevent aggregation, and validate results with orthogonal assays (e.g., time-kill kinetics). Cross-reference cytotoxicity data to rule out false positives .

Q. How does the compound’s stability vary under physiological vs. storage conditions, and how is this assessed?

In physiological buffers (pH 7.4, 37°C), the carboxylic acid group undergoes slow hydrolysis (~5% degradation in 24 hours). In contrast, solid-state stability at 4°C shows no degradation over 6 months. Use LC-MS/MS to quantify degradation products and Arrhenius modeling to predict shelf life .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to targets like DNA gyrase. Validate predictions with SPR biosensing to measure binding kinetics (ka/kd) and compare with experimental IC50 values .

Q. How do substituent modifications (e.g., halogenation) affect the compound’s pharmacokinetic profile?

Introducing electron-withdrawing groups (e.g., -Cl at the phenyl ring) increases metabolic stability by reducing CYP450-mediated oxidation. LogP measurements and in vitro microsomal assays (human liver microsomes) quantify metabolic half-life changes. Halogenated analogs show 2–3× longer t½ compared to the parent compound .

Q. What analytical approaches detect and quantify trace impurities in bulk batches?

HPLC-UV/HRMS with a phenyl-hexyl column (3 μm, 150 mm) resolves impurities at 0.1% levels. For metal residues, ICP-MS after microwave digestion identifies catalysts (e.g., Pd, Ni) from synthetic steps. Limit specifications should align with ICH Q3A guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.